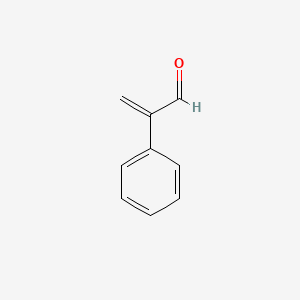

Atropaldehyde

Descripción general

Descripción

It is a colorless liquid with a strong pungent odor and is soluble in ethanol, ether, and most organic solvents . Atropaldehyde is an unstable compound that is prone to polymerization and acidification . It is commonly used as an intermediate in organic synthesis and can be used to prepare various compounds such as benzoic acid, benzoic acid ester, and phenylacetic acid .

Synthetic Routes and Reaction Conditions:

Oxidation of Toluene: this compound can be prepared by the oxidation of toluene.

Preparation via Acetal: A more detailed synthetic route involves the preparation of this compound diethyl acetal from 1,1-dichloro-2-phenylcyclopropane.

Industrial Production Methods:

- The industrial production of this compound typically involves the oxidation of toluene using oxygen or hydrogen peroxide as the oxidant, catalyzed by a suitable catalyst .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzoic acid and other related compounds.

Reduction: It can be reduced to form phenylpropanol and other related alcohols.

Substitution: this compound can participate in substitution reactions, particularly in the presence of acid catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidants include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Acid catalysts such as sulfuric acid and hydrochloric acid are commonly used.

Major Products Formed:

Oxidation: Benzoic acid and related compounds.

Reduction: Phenylpropanol and related alcohols.

Substitution: Various substituted phenylacrylaldehyde derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicological Significance

Atropaldehyde is an α,β-unsaturated aldehyde known for its ability to form covalent adducts with proteins. This property is significant in toxicology as it can lead to adverse effects on cellular functions. The compound has been studied for its reactivity with glutathione and other cellular components, which can provide insights into its mechanisms of toxicity. Understanding these interactions is crucial for assessing the safety of drugs that metabolize into this compound.

This compound has been implicated in hepatotoxicity, particularly in the context of drug metabolism. Studies have shown that it can induce oxidative stress and damage to liver cells when accumulated in significant amounts. For instance, research indicates that this compound is a reactive metabolite of felbamate, a drug used for epilepsy treatment. In vitro studies demonstrated that this compound reacts with liver tissue, leading to cellular damage and apoptosis .

Case Study: Hepatotoxicity Induced by this compound

A study conducted on the hepatotoxic effects of felbamate metabolites highlighted the role of this compound. The findings indicated that exposure to this compound resulted in elevated levels of liver enzymes, indicating damage to hepatocytes. The study utilized both in vitro and in vivo models to assess the reactivity and toxicity of this compound, providing a comprehensive understanding of its effects on liver function .

Pharmacological Applications

Despite its toxicological implications, there is ongoing research into the potential therapeutic applications of this compound. Its ability to form adducts may be harnessed in targeted drug delivery systems or as a tool for studying protein interactions within biological systems.

Potential Therapeutic Uses

- Drug Development : this compound's reactivity can be exploited in developing new drugs that target specific proteins.

- Biomarker Discovery : Its interaction with proteins may serve as a biomarker for assessing drug-induced toxicity.

- Research Tool : As a reactive intermediate, it can aid in understanding metabolic pathways and mechanisms of drug action.

Mecanismo De Acción

Atropaldehyde exerts its effects primarily through its reactivity as an electrophile. It can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products . The compound can also inhibit enzymes such as aldehyde dehydrogenase and glutathione transferase, leading to the accumulation of reactive species and potential toxicity .

Comparación Con Compuestos Similares

Atropaldehyde is similar to other α,β-unsaturated aldehydes such as acrolein and 4-hydroxynonenal. it is unique in its specific reactivity and applications:

4-Hydroxynonenal: This compound is a product of lipid peroxidation and is studied for its role in oxidative stress and cell signaling.

This compound’s unique reactivity and applications in organic synthesis, enzyme inhibition studies, and industrial production make it a valuable compound in various fields of research and industry.

Actividad Biológica

Atropaldehyde, a reactive metabolite of the antiepileptic drug felbamate, has garnered attention due to its potential biological activities and associated toxicities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and implications for human health.

This compound is classified as an α,β-unsaturated aldehyde, specifically 2-phenylpropenal. It is formed during the metabolism of felbamate in the liver, where it undergoes bioactivation to produce this reactive compound. The metabolic pathway involves the conversion of felbamate to a more stable cyclized product, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF), which subsequently leads to the formation of this compound .

Mechanisms of Toxicity

1. Inhibition of Detoxifying Enzymes:

this compound has been shown to inhibit key detoxifying enzymes such as aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST). This inhibition can lead to a decrease in cellular viability and an accumulation of reactive species, contributing to hepatotoxicity observed in patients treated with felbamate .

2. Reactive Electrophile:

As a potent electrophile, this compound readily reacts with cellular macromolecules, including proteins and nucleic acids. This reactivity can result in the formation of adducts that disrupt normal cellular functions and contribute to cytotoxic effects .

Case Study: Hepatotoxicity Associated with Felbamate

A significant body of research has linked the administration of felbamate with serious adverse effects such as aplastic anemia and hepatotoxicity. A study highlighted that patients exposed to felbamate exhibited elevated levels of liver enzymes and other markers indicative of liver damage, correlating these effects with the presence of this compound as a reactive metabolite .

Table 1: Summary of Biological Effects of this compound

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Glutathione Conjugation: this compound undergoes rapid conjugation with glutathione (GSH), which acts as a protective mechanism against its toxic effects. This conjugation process facilitates the elimination of this compound from the body through urinary excretion as mercapturic acids .

- Comparative Toxicity: Interspecies differences in metabolism have been observed, with human liver tissues showing different susceptibilities compared to rat models. This highlights the importance of considering species variability when assessing the toxicity and biological effects of this compound .

Propiedades

IUPAC Name |

2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964238 | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-10-3 | |

| Record name | 2-Phenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.